molecular formula C13H14N2O5 B10824295 2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol

2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol

Cat. No.: B10824295
M. Wt: 278.26 g/mol
InChI Key: ODPRBLIUAVWXNM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol is a complex organic compound that features a nitroindole moiety attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol typically involves multiple steps:

    Formation of the Nitroindole Moiety: The nitroindole can be synthesized by nitration of indole using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment to Oxolane Ring: The nitroindole is then reacted with an oxolane derivative, such as 2,3-epoxy-1-propanol, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol.

    Reduction: 2-(Hydroxymethyl)-5-(5-aminoindol-1-yl)oxolan-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroindole moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-(5-aminoindol-1-yl)oxolan-3-ol: Similar structure but with an amino group instead of a nitro group.

    2-(Carboxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol is unique due to the presence of both a nitroindole moiety and an oxolane ring, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRBLIUAVWXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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